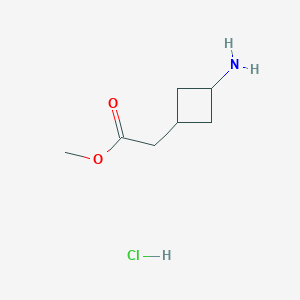![molecular formula C7H13ClF3NO B6242911 rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans CAS No. 2378507-30-1](/img/new.no-structure.jpg)
rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans is a fascinating compound in medicinal chemistry and drug development, known for its unique structure and potential therapeutic applications. This compound, with its trifluoromethyl and methoxy groups attached to a cyclobutyl ring, showcases interesting physicochemical properties that make it a point of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans typically involves multiple steps, starting with the construction of the cyclobutyl ring. Common starting materials include methoxy-substituted cyclobutane derivatives, which are then subjected to trifluoromethylation reactions. Subsequent amination yields the target compound. Conditions for these reactions often require specific catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: : Scaling up this synthesis for industrial production involves optimizing each step for cost-efficiency, safety, and sustainability. This often includes developing continuous flow processes and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: : rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form N-oxides under specific conditions.
Reduction: : Reduction typically targets the trifluoromethyl group or the nitrogen atom, producing different analogs.
Substitution: : The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: : Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution are commonly used. Conditions vary, but often involve controlled temperature, pressure, and pH.
Major Products Formed:
Scientific Research Applications
Chemistry: : In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules and exploring reaction mechanisms.
Biology: : Its potential bioactivity makes it a candidate for studying interactions with biological macromolecules and cellular pathways.
Medicine: : In medicinal chemistry, rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: : This compound may also find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, modulating their function. The presence of the trifluoromethyl and methoxy groups influences its binding affinity and specificity, impacting the overall therapeutic potential and pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Other Compounds: : Similar compounds include analogs with variations in the functional groups attached to the cyclobutyl ring. For example:
rac-1-[(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride
rac-1-[(1s,3s)-3-chloro-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride
Uniqueness: : What sets rac-1-[(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride, trans apart is its unique combination of functional groups, influencing both its chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
CAS No. |
2378507-30-1 |
|---|---|
Molecular Formula |
C7H13ClF3NO |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
[3-methoxy-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-12-6(7(8,9)10)2-5(3-6)4-11;/h5H,2-4,11H2,1H3;1H |
InChI Key |
FZLOAUIOBDYJIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)CN)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



